molecular formula C12H11Cl2N3OS B4407054 N-(2,4-dichlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

N-(2,4-dichlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

Cat. No.: B4407054
M. Wt: 316.2 g/mol
InChI Key: XFVFTKJKJNKGIW-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of thioacetamides It is characterized by the presence of a dichlorophenyl group, an imidazole ring, and a thioacetamide moiety

Preparation Methods

The synthesis of N-(2,4-dichlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloroaniline and 1-methylimidazole.

    Formation of Intermediate: The 2,4-dichloroaniline is reacted with chloroacetyl chloride to form 2,4-dichlorophenyl chloroacetamide.

    Thioether Formation: The intermediate is then reacted with 1-methylimidazole in the presence of a base such as sodium hydride to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-(2,4-dichlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal or antibacterial agent due to its ability to inhibit the growth of certain microorganisms.

    Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide, targeting specific pests or weeds.

    Biological Studies: Researchers explore its effects on various biological pathways and its potential as a biochemical tool for studying enzyme functions.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of enzymes essential for the survival of microorganisms. The imidazole ring can interact with the active site of enzymes, while the thioacetamide moiety may form covalent bonds with target proteins, leading to their inactivation.

Comparison with Similar Compounds

N-(2,4-dichlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide can be compared with similar compounds such as:

    N-(2,4-dichlorophenyl)-2-[(1H-imidazol-2-yl)thio]acetamide: Lacks the methyl group on the imidazole ring, which may affect its binding affinity and biological activity.

    N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propionamide: Has a propionamide group instead of an acetamide group, which may influence its chemical reactivity and pharmacokinetic properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3OS/c1-17-5-4-15-12(17)19-7-11(18)16-10-3-2-8(13)6-9(10)14/h2-6H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVFTKJKJNKGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dichlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

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